4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile
4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile
Brand Name:
Vulcanchem
CAS No.:
131468-89-8
VCID:
VC21153625
InChI:
InChI=1S/C15H23NO/c1-11(6-5-9-16)13-10-15(3,4)14(13)8-7-12(2)17/h13-14H,1,5-8,10H2,2-4H3/t13-,14-/m1/s1
SMILES:
CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N
Molecular Formula:
C15H23NO
Molecular Weight:
233.35 g/mol
4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile
CAS No.: 131468-89-8
Cat. No.: VC21153625
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131468-89-8 |
|---|---|
| Molecular Formula | C15H23NO |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile |
| Standard InChI | InChI=1S/C15H23NO/c1-11(6-5-9-16)13-10-15(3,4)14(13)8-7-12(2)17/h13-14H,1,5-8,10H2,2-4H3/t13-,14-/m1/s1 |
| Standard InChI Key | RVBKTOCMDDHDAM-ZIAGYGMSSA-N |
| Isomeric SMILES | CC(=O)CC[C@@H]1[C@H](CC1(C)C)C(=C)CCC#N |
| SMILES | CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N |
| Canonical SMILES | CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator